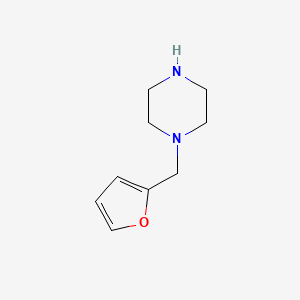

1-(2-Furylmethyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSSZKRUQKGOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354149 | |

| Record name | 1-(2-furylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59037-70-6 | |

| Record name | 1-(2-furylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Furylmethyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Furylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(2-furylmethyl)piperazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details two principal synthetic routes: reductive amination and nucleophilic substitution. A third, less direct, two-step pathway is also discussed. This guide includes detailed experimental protocols, a summary of physicochemical and spectral data, and logical diagrams of the synthetic workflows.

Introduction

This compound is a disubstituted piperazine derivative incorporating a furan moiety. The piperazine ring is a prevalent scaffold in a multitude of approved drugs due to its ability to modulate physicochemical properties and its versatile binding capabilities. The furan ring, a five-membered aromatic heterocycle, is also a key structural motif in numerous biologically active compounds. The combination of these two pharmacophores in this compound makes it an attractive starting material for the synthesis of novel chemical entities with potential therapeutic applications.

Synthetic Pathways

Two primary and one secondary synthetic strategies are outlined for the preparation of this compound.

Pathway 1: Reductive Amination of Furfural with Piperazine

This is a one-pot reaction that involves the initial formation of an iminium ion intermediate from the condensation of furfural and piperazine, which is then reduced in situ to the desired amine. This method is often favored for its efficiency and atom economy.

-

Materials: Furfural (1.0 eq.), Piperazine (1.2 eq.), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent.

-

Procedure:

-

To a solution of piperazine (1.2 eq.) in anhydrous DCM, add furfural (1.0 eq.) dropwise at 0 °C with stirring.

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Pathway 2: Nucleophilic Substitution of 2-(Chloromethyl)furan with Piperazine

This pathway involves the direct N-alkylation of piperazine with a suitable 2-furylmethyl halide, such as 2-(chloromethyl)furan. To favor mono-alkylation, a large excess of piperazine is typically used.

-

Materials: 2-(Chloromethyl)furan (1.0 eq.), Piperazine (5.0 eq.), a weak base such as Potassium Carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF).

-

Procedure:

-

To a solution of a large excess of piperazine (5.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile, add a solution of 2-(chloromethyl)furan (1.0 eq.) in acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in water and extract with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The excess piperazine can be removed by vacuum distillation or by washing the organic layer with dilute acid.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Pathway 3: Reduction of 1-(2-Furoyl)piperazine

This two-step approach first involves the acylation of piperazine with 2-furoyl chloride to form 1-(2-furoyl)piperazine, which is then reduced to the target compound.

-

Step 1: Synthesis of 1-(2-Furoyl)piperazine

-

Materials: Piperazine (2.0 eq.), 2-Furoyl chloride (1.0 eq.), Triethylamine (Et₃N, 1.2 eq.), Dichloromethane (DCM).

-

Procedure: To a solution of piperazine (2.0 eq.) and triethylamine (1.2 eq.) in DCM at 0 °C, add a solution of 2-furoyl chloride (1.0 eq.) in DCM dropwise. Stir the reaction at room temperature for 2-4 hours. Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to give 1-(2-furoyl)piperazine, which can be purified by recrystallization or column chromatography.

-

-

Step 2: Reduction of 1-(2-Furoyl)piperazine

-

Materials: 1-(2-Furoyl)piperazine (1.0 eq.), Lithium aluminum hydride (LiAlH₄, 2.0 eq.), Tetrahydrofuran (THF).

-

Procedure: To a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF at 0 °C, add a solution of 1-(2-furoyl)piperazine (1.0 eq.) in THF dropwise. After the addition is complete, heat the mixture to reflux for 4-8 hours. Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are representative and can vary based on reaction scale and optimization. The spectral data are predicted based on the analysis of structurally similar compounds.

| Parameter | Reductive Amination | Nucleophilic Substitution | Reduction of Furoyl Piperazine |

| Starting Materials | Furfural, Piperazine | 2-(Chloromethyl)furan, Piperazine | 1-(2-Furoyl)piperazine |

| Key Reagents | NaBH(OAc)₃ | K₂CO₃ | LiAlH₄ |

| Typical Solvent | DCM or DCE | Acetonitrile or DMF | THF |

| Reaction Temperature | 0 °C to Room Temp. | Room Temp. to Reflux | 0 °C to Reflux |

| Typical Yield | 60-80% | 50-70% | 70-90% (for reduction step) |

| Molecular Formula | C₉H₁₄N₂O | C₉H₁₄N₂O | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol | 166.22 g/mol | 166.22 g/mol |

| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil | Colorless to pale yellow oil |

| Boiling Point | Not reported | Not reported | Not reported |

| ¹H NMR (CDCl₃, ppm) | ~7.35 (d, 1H), ~6.30 (dd, 1H), ~6.20 (d, 1H), ~3.55 (s, 2H), ~2.90 (t, 4H), ~2.50 (t, 4H) | ~7.35 (d, 1H), ~6.30 (dd, 1H), ~6.20 (d, 1H), ~3.55 (s, 2H), ~2.90 (t, 4H), ~2.50 (t, 4H) | ~7.35 (d, 1H), ~6.30 (dd, 1H), ~6.20 (d, 1H), ~3.55 (s, 2H), ~2.90 (t, 4H), ~2.50 (t, 4H) |

| ¹³C NMR (CDCl₃, ppm) | ~152.0, ~142.0, ~110.0, ~108.0, ~55.0, ~54.0, ~46.0 | ~152.0, ~142.0, ~110.0, ~108.0, ~55.0, ~54.0, ~46.0 | ~152.0, ~142.0, ~110.0, ~108.0, ~55.0, ~54.0, ~46.0 |

| MS (EI) | m/z 166 (M⁺), 97, 81 | m/z 166 (M⁺), 97, 81 | m/z 166 (M⁺), 97, 81 |

| IR (neat, cm⁻¹) | ~3015, 2940, 2810, 1505, 1150, 1010, 740 | ~3015, 2940, 2810, 1505, 1150, 1010, 740 | ~3015, 2940, 2810, 1505, 1150, 1010, 740 |

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

Caption: Reductive Amination Pathway for this compound Synthesis.

Caption: Nucleophilic Substitution Pathway for this compound Synthesis.

Caption: Reduction of 1-(2-Furoyl)piperazine to this compound.

An In-depth Technical Guide on the Chemical Properties of 1-(2-Furylmethyl)piperazine

Notice to Researchers, Scientists, and Drug Development Professionals:

Extensive research has revealed a significant lack of specific data on the chemical and biological properties of 1-(2-Furylmethyl)piperazine . The available scientific literature and chemical databases predominantly feature information on a structurally related but distinct compound, 1-(2-Furoyl)piperazine . It is crucial to differentiate between these two molecules to ensure the accuracy of future research and development efforts.

The primary structural difference lies in the linker between the furan ring and the piperazine moiety. In This compound , a methylene bridge (-CH₂-) connects the two rings. In contrast, 1-(2-Furoyl)piperazine possesses a carbonyl group (-C(O)-) in this position. This seemingly minor difference significantly alters the electronic and steric properties of the molecule, leading to distinct chemical reactivity, physical properties, and biological activities.

This guide will first delineate the available information for the closely related 1-(2-Furoyl)piperazine to provide a comparative context and then outline a prospective experimental workflow for the characterization of the target compound, this compound.

Section 1: Characterization of 1-(2-Furoyl)piperazine

While not the primary subject of this guide, the data for 1-(2-Furoyl)piperazine serves as a valuable reference point.

Table 1: Physicochemical Properties of 1-(2-Furoyl)piperazine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 67-70 °C (lit.) | [1][2] |

| Boiling Point | 137-140 °C @ 0.1 Torr | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 147.5 ± 25.1 °C | [1] |

| XLogP3 | -0.17 | [1] |

| Topological Polar Surface Area | 45.5 Ų | [1] |

| CAS Number | 40172-95-0 | [1][2] |

Experimental Protocols for 1-(2-Furoyl)piperazine

Synthesis of N-(2-Furoyl)piperazine:

A common laboratory-scale synthesis involves the reaction of piperazine hexahydrate with furoyl chloride.

-

Procedure: Piperazine hexahydrate (1 mole) is dissolved in water and the solution is acidified to a pH of 4.5 using 6N HCl. Furoyl chloride (1 mole) is then added concurrently with a 10% NaOH solution, maintaining the pH at 4.5. After one hour, the solution is made basic (pH 8.5) with NaOH. The product is extracted from the reaction mixture using continuous liquid-liquid extraction with chloroform for 36 hours. The chloroform extract is subsequently dried over magnesium sulfate, filtered, and the solvent is removed via distillation to yield the final product.[3]

Purification to 1-(2-Furoyl)piperazine Hydrochloride:

For applications requiring high purity, such as in pharmaceutical synthesis, the crude 1-(2-Furoyl)piperazine can be converted to its hydrochloride salt.

-

Procedure: The crude product, which may contain residual piperazine, is extracted with an inert organic solvent like chloroform. Dry hydrogen chloride gas is then bubbled through the extract until a pH of 6-7 is reached. This causes the pure hydrochloride salt to precipitate, which can then be collected by filtration.

Section 2: Proposed Experimental Workflow for the Characterization of this compound

Given the absence of data for this compound, the following section outlines a comprehensive experimental plan to fully characterize its chemical and biological properties.

Diagram 1: Proposed Experimental Workflow

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Methodologies

1. Synthesis and Purification:

-

Proposed Synthesis Method (Reductive Amination): A plausible synthetic route would involve the reductive amination of 2-furaldehyde with piperazine. This reaction typically involves the formation of an intermediate iminium ion, which is then reduced in situ.

-

Reagents: 2-furaldehyde, piperazine, a suitable reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation), and an appropriate solvent (e.g., dichloromethane or methanol).

-

Procedure: Equimolar amounts of 2-furaldehyde and piperazine would be dissolved in the chosen solvent. The reducing agent would be added portion-wise at a controlled temperature. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction would be quenched, and the product extracted and purified.

-

-

Purification: The crude product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent streaking).

2. Physicochemical Characterization:

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be essential to confirm the structure, particularly the presence of the methylene bridge and the correct substitution pattern on the furan and piperazine rings.

-

Infrared (IR) Spectroscopy: IR analysis would help identify characteristic functional groups. The absence of a strong carbonyl absorption around 1650 cm⁻¹ would be a key indicator distinguishing it from 1-(2-furoyl)piperazine.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the elemental composition.

-

-

Determination of Physical Properties: Standard laboratory procedures would be employed to determine the melting point, boiling point (under reduced pressure to prevent decomposition), and solubility in various organic and aqueous solvents.

-

Purity Assessment: High-performance liquid chromatography (HPLC) with UV and/or evaporative light scattering detection (ELSD), or gas chromatography (GC) with flame ionization detection (FID), would be used to determine the purity of the synthesized compound.

3. Biological Evaluation:

-

Initial Biological Screening: Based on the known activities of other piperazine derivatives, initial screening could focus on areas such as antimicrobial, antifungal, anticancer, and central nervous system (CNS) activities.[4][5][6]

-

Structure-Activity Relationship (SAR) Studies: Should initial screening reveal any promising activity, further synthetic modifications to the furan or piperazine rings could be undertaken to explore the structure-activity relationships.

-

Signaling Pathway Elucidation: For any confirmed biological activity, further studies would be necessary to identify the molecular target and elucidate the signaling pathway involved. This could involve techniques such as western blotting, qPCR, and reporter gene assays.

Diagram 2: Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

While a comprehensive technical guide on the chemical properties of this compound cannot be provided at this time due to a lack of available data, this document serves to highlight this knowledge gap and provide a clear distinction from the well-documented 1-(2-Furoyl)piperazine. The proposed experimental workflow offers a robust framework for researchers to undertake the synthesis and thorough characterization of this novel compound. The elucidation of its physicochemical and biological properties will be a valuable contribution to the fields of medicinal chemistry and drug discovery.

References

- 1. echemi.com [echemi.com]

- 2. 1-(2-Furoyl)piperazine | 40172-95-0 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

An In-depth Technical Guide on the Potential Mechanism of Action of 1-(2-Furylmethyl)piperazine

Introduction

Piperazine derivatives are a prominent class of compounds in medicinal chemistry, forming the backbone of numerous drugs with a wide array of pharmacological activities.[1][2] These activities often stem from their interaction with various neurotransmitter receptors, particularly within the central nervous system (CNS).[3][4][5] The compound 1-(2-Furylmethyl)piperazine, with its distinct furan moiety attached to the piperazine core, belongs to a subset of piperazine derivatives whose specific pharmacological profile is not yet extensively characterized in publicly accessible literature. This document aims to provide a comprehensive overview of the potential mechanism of action of this compound by examining the structure-activity relationships (SAR) and known mechanisms of closely related analogs.

Predicted Pharmacological Profile of this compound

Based on the vast body of research on aryl and heteroarylpiperazine derivatives, it is highly probable that this compound interacts with monoamine neurotransmitter systems. The piperazine scaffold is a common pharmacophore for ligands of serotonin (5-HT) and dopamine (D) receptors.[6][7] The nature of the substituent on the piperazine nitrogen atoms significantly influences receptor affinity and functional activity (agonist, antagonist, or partial agonist).

2.1. Interaction with Serotonin Receptors

Many arylpiperazine derivatives exhibit high affinity for various serotonin receptor subtypes.[8] The 2-furylmethyl group can be considered a bioisostere of a benzyl or phenyl group, suggesting a potential for interaction with serotonin receptors. It is plausible that this compound could act as a ligand for 5-HT1A, 5-HT2A, 5-HT2C, and/or 5-HT7 receptors, which are common targets for this class of compounds.[8]

2.2. Interaction with Dopamine Receptors

A significant number of antipsychotic and antidepressant medications are piperazine derivatives that target dopamine D2-like receptors (D2, D3, D4).[6] The interaction is often modulated by the nature of the aromatic substituent. Therefore, this compound may also exhibit affinity for dopamine receptors.

Postulated Signaling Pathways

Given the likely interaction with 5-HT and dopamine receptors, which are predominantly G-protein coupled receptors (GPCRs), this compound would be expected to modulate downstream second messenger systems.

3.1. Serotonin Receptor Signaling

Should this compound act on 5-HT1A or 5-HT2A/2C receptors, it would likely modulate the adenylyl cyclase and phospholipase C pathways, respectively.

References

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Furan-Piperazine Compounds: A Technical Guide for Drug Discovery

Introduction: The hybridization of furan and piperazine moieties has emerged as a highly fruitful strategy in medicinal chemistry, yielding a diverse array of compounds with significant biological activities. The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold known to impart favorable pharmacokinetic properties. When coupled with the versatile piperazine ring, a six-membered heterocycle with two nitrogen atoms, the resulting compounds often exhibit potent and selective therapeutic effects. This technical guide provides an in-depth overview of the biological activities of furan-piperazine compounds, focusing on their anticancer, antimicrobial, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity

Furan-piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity of Furan-Piperazine Derivatives

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Benzofuran-Piperazine | A549 | Lung Cancer | 0.12 | [1] |

| Benzofuran-Piperazine | SGC7901 | Gastric Cancer | 2.75 | [1] |

| Benzofuran-Piperazine | Panc-1 | Pancreatic Cancer | 0.94 | [2] |

| Benzofuran-Piperazine | MCF-7 | Breast Cancer | 2.92 | [2] |

| Benzofuran-Piperazine | A-549 | Lung Cancer | 1.71 | [2] |

| Furan-based derivatives | MCF-7 | Breast Cancer | 2.96 - 4.06 | [3] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Furan-piperazine compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the furan-piperazine compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]

-

Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes.[6]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]

Materials:

-

6-well plates

-

Furan-piperazine compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells (2.5 × 10^5 cells/well) in 6-well plates and treat with the desired concentrations of the furan-piperazine compounds for 24-48 hours.[2]

-

Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.[2]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8]

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14]

Materials:

-

6-well plates

-

Furan-piperazine compounds

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the furan-piperazine compounds for the desired time.

-

Cell Fixation: Harvest the cells, wash with cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[13]

-

Incubation: Incubate for 15-30 minutes at 37°C.[13]

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Signaling Pathways

Furan-piperazine derivatives often exert their anticancer effects by modulating key signaling pathways. Two prominent pathways implicated are the PI3K/Akt and the Cyclin-Dependent Kinase (CDK) pathways.

Caption: PI3K/Akt Signaling Pathway Inhibition.

Caption: CDK2 Pathway and Cell Cycle Regulation.

Antimicrobial Activity

Furan-piperazine derivatives have also been investigated for their antibacterial and antifungal properties. The incorporation of the furan-piperazine scaffold into quinolone structures, for instance, has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.[15]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Furan-Piperazine Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Triazinyl Piperazine Analogues | S. aureus | Varies | [13] |

| Triazinyl Piperazine Analogues | B. subtilis | Varies | [13] |

| Triazinyl Piperazine Analogues | E. coli | Varies | [13] |

| Triazinyl Piperazine Analogues | P. aeruginosa | Varies | [13] |

| Piperazines bearing 1,3,4-thiadiazole | S. aureus | 8 - >256 | [16] |

| Piperazines bearing 1,3,4-thiadiazole | B. subtilis | 8 - >256 | [16] |

| Piperazines bearing 1,3,4-thiadiazole | E. coli | 16 - >256 | [16] |

| Piperazines bearing 1,3,4-thiadiazole | P. aeruginosa | 32 - >256 | [16] |

Experimental Protocol

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13][16]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Furan-piperazine compounds (dissolved in DMSO)

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Gentamicin)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the furan-piperazine compounds in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a concentration of approximately 1 × 10^8 CFU/mL.[16]

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity in Alzheimer's Disease

Furan-piperazine derivatives have shown promise as multi-target agents for the treatment of Alzheimer's disease. Their neuroprotective effects stem from their ability to inhibit key enzymes involved in the disease pathology, such as acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), as well as to prevent the aggregation of amyloid-β (Aβ) peptides.[8][17][18][19]

Quantitative Data: Inhibition of Key Targets in Alzheimer's Disease

| Compound Class | Target | IC50 | Reference |

| Ferulic Acid-Piperazine Derivative (13a) | Acetylcholinesterase (AChE) | 0.59 ± 0.19 µM | |

| Ferulic Acid-Piperazine Derivative (13a) | Butyrylcholinesterase (BChE) | 5.02 ± 0.14 µM | |

| Phthalimide-Piperazine Derivative (4b) | Acetylcholinesterase (AChE) | 16.42 ± 1.07 µM | [14] |

| Thiazole-Piperazine Derivative (5o) | Acetylcholinesterase (AChE) | 0.011 µM | [20] |

Experimental Protocols

Ellman's method is a colorimetric assay used to measure AChE activity.[9][20][21][22][23][24][25]

Materials:

-

96-well plate

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Furan-piperazine compounds

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add phosphate buffer, AChE solution, DTNB, and the furan-piperazine compound (or solvent for control).

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C.[22]

-

Reaction Initiation: Add the ATCI solution to initiate the reaction.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[22]

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures BACE-1 activity using a fluorescence resonance energy transfer (FRET) peptide substrate.[16][26][27][28][29]

Materials:

-

96-well black plate

-

Recombinant human BACE-1 enzyme

-

BACE-1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Furan-piperazine compounds

-

Fluorescence plate reader

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, BACE-1 enzyme, and the furan-piperazine compound.

-

Incubation: Incubate for a defined period at room temperature.

-

Reaction Initiation: Add the BACE-1 FRET substrate solution to start the reaction.

-

Fluorescence Measurement: Incubate for 60 minutes at room temperature, protected from light.[27] Read the fluorescence with excitation at 320 nm and emission at 405 nm.[26]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This assay monitors the aggregation of Aβ peptides using the fluorescent dye Thioflavin T (ThT).[30][31][32][33][34]

Materials:

-

96-well black, clear-bottom microplate

-

Aβ (1-42) peptide

-

Thioflavin T (ThT) solution

-

PBS buffer (pH 7.4)

-

Furan-piperazine compounds

-

Fluorescence plate reader

Procedure:

-

Aβ Preparation: Prepare a solution of Aβ (1-42) in PBS.

-

Assay Setup: In a 96-well plate, add the Aβ solution, the furan-piperazine compound (or vehicle), and the ThT solution.

-

Incubation and Measurement: Incubate the plate at 37°C.[32] Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours, with excitation at 440 nm and emission at 480 nm.[31]

-

Data Analysis: Plot the fluorescence intensity versus time to monitor the aggregation kinetics and determine the extent of inhibition by the furan-piperazine compound.

Signaling and Pathological Pathways in Alzheimer's Disease

Caption: Therapeutic Targets of Furan-Piperazine Compounds in Alzheimer's Disease.

Conclusion

The furan-piperazine scaffold represents a highly valuable pharmacophore in modern drug discovery. The compounds derived from this hybrid structure exhibit a broad spectrum of potent biological activities, including anticancer, antimicrobial, and neuroprotective effects. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols for their evaluation. The visualization of the key signaling pathways involved offers a deeper understanding of their mechanisms of action. Further exploration and optimization of furan-piperazine derivatives hold significant promise for the development of novel and effective therapeutic agents for a range of human diseases.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanocellect.com [nanocellect.com]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. anaspec.com [anaspec.com]

- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 18. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. assets.fishersci.com [assets.fishersci.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. benchchem.com [benchchem.com]

- 31. protocols.io [protocols.io]

- 32. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. tandfonline.com [tandfonline.com]

starting materials for 1-(2-Furylmethyl)piperazine synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for 1-(2-Furylmethyl)piperazine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis of this compound is critical for the development of novel therapeutics, and a thorough understanding of its preparation is essential for researchers in the field. This document provides a comparative analysis of the common starting materials and synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate laboratory application.

Core Synthetic Strategies

The preparation of this compound can be broadly categorized into three main strategies, each commencing from different readily available starting materials:

-

Two-Step Synthesis via Acylation and Reduction: This classic approach involves the initial formation of an amide intermediate, 1-(2-furoyl)piperazine, through the acylation of piperazine with 2-furoyl chloride. The subsequent reduction of the amide yields the target compound.

-

Reductive Amination: A more direct, one-pot method that involves the reaction of furfural with piperazine in the presence of a reducing agent. This strategy is often favored for its efficiency and atom economy.

-

N-Alkylation: This route entails the direct alkylation of piperazine with a suitable 2-furylmethyl halide, such as 2-furfuryl chloride.

The selection of a particular synthetic route will depend on factors such as the availability of starting materials, desired yield and purity, scalability, and the laboratory's technical capabilities.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthetic approaches for this compound, providing a clear comparison of their efficiencies.

| Synthetic Route | Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Solvent | Reaction Time | Yield (%) |

| Acylation-Reduction | Piperazine | 2-Furoyl Chloride | LiAlH₄ (for reduction) | THF | 2-4 hours (acylation), 4-6 hours (reduction) | ~85 |

| Reductive Amination | Furfural | Piperazine | NaBH(OAc)₃ | Dichloromethane | 12-24 hours | 90-95 |

| N-Alkylation | Piperazine | 2-Furfuryl Chloride | K₂CO₃ | Acetonitrile | 6-8 hours | ~80 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Two-Step Synthesis via Acylation and Reduction

Step 1: Synthesis of 1-(2-Furoyl)piperazine

-

Reaction Setup: To a solution of piperazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

-

Addition of Acyl Chloride: Slowly add a solution of 2-furoyl chloride (1.0 eq) in DCM to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford 1-(2-furoyl)piperazine.

Step 2: Reduction of 1-(2-Furoyl)piperazine

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Amide: Cool the suspension to 0 °C and add a solution of 1-(2-furoyl)piperazine (1.0 eq) in anhydrous THF dropwise.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash with THF.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation or column chromatography.

Protocol 2: Reductive Amination

-

Reaction Setup: To a solution of furfural (1.0 eq) and piperazine (1.2 eq) in dichloromethane (DCM), add acetic acid (1.1 eq).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Protocol 3: N-Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 eq) in acetonitrile. Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution.

-

Addition of Alkyl Halide: Add 2-furfuryl chloride (1.0 eq) dropwise to the suspension.

-

Reaction Progression: Heat the reaction mixture to reflux and stir for 6-8 hours.

-

Work-up: After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the described synthetic strategies for this compound.

Caption: Synthetic routes to this compound.

This diagram provides a high-level overview of the different synthetic approaches, starting from common precursors and leading to the final product, highlighting the key transformations involved.

Caption: Step-by-step experimental workflows for synthesis.

This diagram details the sequential steps involved in each of the three primary synthetic protocols, from the initial reaction setup to the final purification of this compound.

The Elusive Structure-Activity Relationship of 1-(2-Furylmethyl)piperazine: A Scarcity of Focused Research

For researchers, scientists, and drug development professionals investigating the therapeutic potential of 1-(2-furylmethyl)piperazine and its derivatives, a comprehensive, in-depth technical guide on its structure-activity relationship (SAR) remains a notable gap in the scientific literature. Despite the prevalence of the piperazine scaffold in centrally active agents and the recognized bioisosteric properties of the furan ring, dedicated and systematic SAR studies on the this compound core are conspicuously absent from publicly available research.

Some studies have investigated the synthesis and biological evaluation of structurally related compounds, such as 1-(2-furoyl)piperazine derivatives. These compounds, which feature a carbonyl group adjacent to the furan ring, have been explored for various activities. However, the electronic and conformational differences between a furoyl and a furylmethyl group are significant, meaning that the SAR data from these studies cannot be directly extrapolated to the this compound core.

The quest for novel ligands for dopamine and serotonin receptors has led to the synthesis and evaluation of a vast number of arylpiperazines.[3][4][5][6] It is within this broader context that analogs of this compound may have been synthesized and tested. However, without published studies that specifically focus on a series of these compounds with systematic structural variations, it is impossible to construct a detailed SAR profile. Such a profile would require quantitative data, including binding affinities (Kᵢ values), potencies (IC₅₀ or EC₅₀ values), and efficacy measurements for a range of analogs at specific biological targets.[3][7][8]

Furthermore, the lack of dedicated research in this specific area means that detailed experimental protocols for the synthesis and pharmacological testing of a series of this compound derivatives are not consolidated in a single source. While general methods for the synthesis of piperazine derivatives and standard pharmacological assays like radioligand binding assays are well-established, specific protocols tailored to this class of compounds are not available.[9][10][11][12] Similarly, while the general signaling pathways of dopamine and serotonin receptors are well-understood, the specific downstream effects and potential pathway modulation by this compound derivatives have not been elucidated.

References

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

- 7. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue [mdpi.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic Analysis of 1-(2-Furylmethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(2-Furylmethyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Furthermore, it outlines the fundamental experimental protocols for these techniques and includes logical diagrams to illustrate the analytical workflow and structural elucidation process.

Data Presentation

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are based on typical ranges for the constituent functional groups and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | dd | 1H | H-5 (Furan) |

| ~6.30 | dd | 1H | H-4 (Furan) |

| ~6.20 | d | 1H | H-3 (Furan) |

| ~3.50 | s | 2H | -CH₂- (Furyl-CH₂) |

| ~2.85 | t | 4H | -CH₂- (Piperazine, positions 3 & 5) |

| ~2.45 | t | 4H | -CH₂- (Piperazine, positions 2 & 6) |

| ~1.90 | s (broad) | 1H | -NH- (Piperazine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | C-2 (Furan, C-O) |

| ~142.0 | C-5 (Furan) |

| ~110.5 | C-4 (Furan) |

| ~107.0 | C-3 (Furan) |

| ~55.0 | -CH₂- (Furyl-CH₂) |

| ~54.0 | -CH₂- (Piperazine, positions 2 & 6) |

| ~45.0 | -CH₂- (Piperazine, positions 3 & 5) |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch (Piperazine) |

| 3120 - 3160 | Medium | =C-H Stretch (Furan) |

| 2800 - 3000 | Strong | C-H Stretch (Aliphatic) |

| ~1580, ~1500, ~1470 | Medium to Weak | C=C Stretch (Furan ring) |

| 1000 - 1300 | Strong | C-O-C Stretch (Furan), C-N Stretch (Piperazine) |

| ~740 | Strong | =C-H Bend (Furan) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) |

| 85 | [C₄H₉N₂]⁺ (Piperazine fragment) |

| 56 | [C₃H₆N]⁺ (Piperazine ring fragment) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Solids):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

-

-

Sample Preparation (Neat for Liquids):

-

Place one or two drops of the pure liquid between two salt plates.

-

-

Data Acquisition:

-

Place the sample holder in the IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty instrument should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration appropriate for the instrument (e.g., 1-10 µg/mL).

-

-

Ionization:

-

Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[2] EI often leads to more fragmentation, providing structural information, while ESI is a softer technique that typically yields the molecular ion.[2]

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis and structural elucidation process.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical process for the structural elucidation from spectroscopic data.

References

A Technical Guide to Therapeutic Targets of Piperazine Derivatives for Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of clinically approved drugs and investigational compounds.[1][2] Its versatile nature, allowing for substitution at two nitrogen atoms, provides a framework for developing ligands with high affinity and selectivity for a diverse range of biological targets. This technical guide offers an in-depth exploration of the key therapeutic targets of piperazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this dynamic field.

The therapeutic utility of piperazine derivatives spans a wide spectrum of diseases, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][3] In the CNS, these compounds have been extensively investigated for their modulation of neurotransmitter receptors, particularly serotonin and dopamine receptors, leading to the development of antipsychotic, antidepressant, and anxiolytic agents.[4][5][6] In oncology, piperazine derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[7][8]

This guide will systematically review the primary molecular targets of piperazine derivatives, summarize their biological activities with quantitative data, provide detailed methodologies for essential in vitro assays, and illustrate the key signaling pathways involved.

Key Therapeutic Targets and Quantitative Data

The therapeutic efficacy of piperazine derivatives stems from their ability to interact with a variety of molecular targets. This section details some of the most significant targets and provides a summary of the biological activity of representative compounds.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are prominent targets for piperazine derivatives, particularly in the context of neurological and psychiatric disorders.[9][10]

Serotonin Receptors (5-HT Receptors)

The serotonin system is a major focus for piperazine-based drug discovery.

-

5-HT1A Receptor: Agonists and partial agonists of the 5-HT1A receptor are known for their anxiolytic and antidepressant effects.[3][11] Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands.[3]

-

Compound 6a , a novel piperazine derivative, has demonstrated high affinity for the 5-HT1A receptor with a Ki of 1.28 nM .[12]

-

-

5-HT2A Receptor: Antagonism of the 5-HT2A receptor is a key mechanism for atypical antipsychotics.[4]

-

Multi-target Serotonin Receptor Ligands: Some piperazine derivatives have been designed to interact with multiple serotonin receptors, such as dual 5-HT1A/5-HT7 receptor agonists and mixed 5-HT1A agonist/5-HT2A antagonist profiles, for potential applications in treating complex neurological disorders like Autism Spectrum Disorder.[13]

Dopamine Receptors

Dopamine receptors, particularly the D2 subtype, are primary targets for antipsychotic medications. Many arylpiperazine-containing atypical antipsychotics exhibit antagonist or partial agonist activity at D2 receptors.[4]

Table 1: In Vitro Activity of Piperazine Derivatives Targeting GPCRs

| Compound | Target | Assay Type | Quantitative Value | Reference |

| 6a | 5-HT1A Receptor | Radioligand Binding | Ki = 1.28 nM | [12] |

| 13m | 5-HT1A Receptor | Functional Agonist Assay | EC50 = 1.01 nM | [11] |

| Compound 11 | Histamine H3 Receptor | Radioligand Binding | Ki = 6.2 nM | [14] |

| Compound 5 | Histamine H3 Receptor | Radioligand Binding | Ki = 7.70 nM | [14] |

Protein Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Piperazine derivatives have been successfully developed as kinase inhibitors.[8]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Several piperazine-containing compounds have been identified as potent EGFR inhibitors.[15][16]

-

A novel phenylpiperazine derivative, compound 3p , exhibited an IC50 of 0.08 µM against EGFR.[15]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Piperazine-chalcone hybrids and other derivatives have shown potent VEGFR-2 inhibitory activity.[17][18]

-

Piperazine-chalcone hybrids Vd and Ve demonstrated VEGFR-2 inhibition with IC50 values ranging from 0.57 µM to 1.48 µM .[17]

-

Piperazine-based thiazolidinones 11, 13, and 16 showed potent VEGFR-2 inhibition with IC50 values <0.3 µM .[18]

Other Kinases

The piperazine scaffold has also been incorporated into inhibitors of other kinases, including:

-

BCR-ABL: A fusion protein associated with chronic myeloid leukemia.[19]

-

c-Kit and PDGFR: Receptor tyrosine kinases involved in various cancers.[20]

-

PI3K/AKT Pathway: A central signaling pathway for cell growth and survival.[19]

-

Src Family Kinases: Non-receptor tyrosine kinases involved in cell proliferation and survival.[19]

Table 2: In Vitro Anticancer Activity of Piperazine Derivatives

| Compound/Derivative Class | Target(s) | Cancer Cell Line | Activity Metric | Quantitative Value | Reference(s) |

| Novel Piperazine Derivative | PI3K/AKT, Src, BCR-ABL | K562 (Leukemia) | GI50 | 0.06 - 0.16 µM | [19] |

| Phenylpiperazine Derivative 3p | EGFR | A549 (Lung) | IC50 | 0.08 µM | [15] |

| Rhodanine-Piperazine Hybrids | VEGFR, EGFR, HER2 | MDA-MB-468 (Breast) | IC50 | 37 - 168 µM | [16] |

| Vindoline-Piperazine Conjugate 23 | Not specified | MDA-MB-468 (Breast) | GI50 | 1.00 µM | [4][8] |

| Vindoline-Piperazine Conjugate 25 | Not specified | HOP-92 (Lung) | GI50 | 1.35 µM | [4][8] |

| Piperazine-based Thiazolidinones 11, 13, 16 | VEGFR-2 | HepG-2 (Liver) | IC50 | 0.03 - 0.06 µM | [18] |

| Quinoxaline-Piperazine Hybrids | VEGFR-2 | Various | IC50 | 0.19 - 0.60 µM | [21] |

Detailed Experimental Protocols

The following section provides detailed methodologies for key in vitro assays commonly used to evaluate the therapeutic potential of piperazine derivatives.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[19][22]

Materials:

-

96-well microplates

-

Cancer cell lines

-

Complete cell culture medium

-

Piperazine derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[22]

-

Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[22]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.[22]

-

Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value using a dose-response curve.

Protocol 2: Radioligand Binding Assay for GPCRs

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[20][23]

Materials:

-

Cell membranes expressing the target GPCR (e.g., from HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors)

-

Test piperazine derivatives at various concentrations

-

Non-specific binding control (a high concentration of an unlabeled ligand, e.g., haloperidol)

-

Binding buffer

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation cocktail

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer

-

Test compound at various concentrations or buffer (for total binding)

-

Radiolabeled ligand at a concentration near its Kd

-

Cell membrane preparation

-

For non-specific binding wells, add a high concentration of an unlabeled ligand.[20]

-

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[20]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[20]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[20]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

-

Protocol 3: In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase. Various formats exist, including radiometric and fluorescence-based assays.[1][2]

A. Radiometric Assay (Gold Standard):

Materials:

-

Purified kinase

-

Substrate (peptide or protein)

-

Radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP)

-

Test piperazine derivative

-

Cofactors (e.g., Mg²⁺)

-

Reaction buffer

-

Method to separate phosphorylated substrate from unreacted ATP (e.g., phosphocellulose paper)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube or well, combine the kinase, substrate, cofactors, and test compound in the reaction buffer.

-

Initiate Reaction: Start the reaction by adding radioisotope-labeled ATP.

-

Incubation: Incubate the reaction at a specific temperature for a defined period.

-

Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Separation and Washing: Separate the phosphorylated substrate from the unreacted ATP and wash to remove unincorporated radioactivity.

-

Quantification: Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of kinase inhibition at different compound concentrations and calculate the IC50 value.

B. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

Materials:

-

Purified kinase

-

Biotinylated substrate

-

ATP

-

Test piperazine derivative

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

Reaction buffer

-

HTRF-compatible microplate reader

Procedure:

-

Kinase Reaction: Incubate the kinase, biotinylated substrate, ATP, and test compound in a microplate well.

-

Detection: Add the europium-labeled antibody and streptavidin-XL665 to the well and incubate.

-

Signal Measurement: Read the HTRF signal on a compatible plate reader.

-

Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by piperazine derivatives is crucial for elucidating their mechanism of action and for rational drug design.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is implicated in the therapeutic effects of anxiolytics and antidepressants.[12]

Caption: Simplified 5-HT1A receptor signaling pathway activated by a piperazine agonist.

EGFR Signaling Pathway

Piperazine derivatives that inhibit EGFR block the downstream signaling cascades that promote cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[15][24]

Caption: Inhibition of the EGFR signaling pathway by a piperazine derivative.

General Experimental Workflow for Anticancer Drug Discovery

The preclinical evaluation of novel piperazine-based anticancer agents typically follows a structured workflow.[22]

Caption: A general experimental workflow for preclinical evaluation of anticancer piperazine derivatives.

Conclusion

Piperazine derivatives represent a remarkably versatile and clinically significant class of compounds with a broad range of therapeutic applications. Their ability to be readily modified allows for the fine-tuning of their pharmacological properties to achieve high potency and selectivity for a diverse array of biological targets. This guide has provided a comprehensive overview of the key therapeutic targets of piperazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of novel piperazine-based therapeutics. The continued exploration of this privileged scaffold holds immense promise for the discovery of new and improved treatments for a wide range of human diseases.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodanine-Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. dovepress.com [dovepress.com]

- 22. benchchem.com [benchchem.com]

- 23. multispaninc.com [multispaninc.com]

- 24. Combination treatment of ligustrazine piperazine derivate DLJ14 and adriamycin inhibits progression of resistant breast cancer through inhibition of the EGFR/PI3K/Akt survival pathway and induction of apoptosis [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Furylmethyl)piperazine

For: Researchers, scientists, and drug development professionals

Disclaimer: Publicly available quantitative solubility and stability data specifically for 1-(2-Furylmethyl)piperazine is limited. This guide provides a comprehensive framework based on the known properties of related compounds, such as piperazine and furfurylamine derivatives, and outlines detailed experimental protocols for determining these critical parameters.

Introduction

This compound is a heterocyclic compound incorporating both a piperazine ring and a furan moiety. The piperazine ring is a common functional group in many pharmaceuticals, valued for its ability to improve the pharmacokinetic properties of a molecule. The furan ring is also a key structural element in various bioactive compounds. Understanding the solubility and stability of this compound is fundamental for its development as a potential drug candidate, impacting everything from synthesis and purification to formulation and bioavailability.

This technical guide offers a detailed overview of the anticipated solubility and stability characteristics of this compound and provides standardized protocols for their experimental determination.

Predicted Physicochemical Properties and Solubility

Table 1: Predicted Solubility of this compound

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous Media | ||

| Acidic (e.g., pH 1-5) | High | Protonation of the piperazine nitrogens will form soluble salts. |

| Neutral (e.g., pH 7) | Moderate | The compound will exist predominantly as the free base, with solubility dictated by the balance of the hydrophilic piperazine and the more lipophilic furan and methylene groups. |

| Basic (e.g., pH 9-12) | Low | The compound will be in its free base form, and the deprotonation of any residual protonated species will decrease aqueous solubility. |

| Organic Solvents | ||

| Polar Protic (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the piperazine nitrogens. |

| Polar Aprotic (e.g., DMSO, DMF) | High | Good general solvents for a wide range of organic molecules. |

| Non-polar (e.g., Hexane, Toluene) | Low | The polarity of the piperazine and furan moieties will limit solubility in non-polar environments. |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.[2]

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., phosphate-buffered saline at various pH values, relevant organic solvents)

-

Sealed, inert glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze its concentration using a validated HPLC method.

-

Calculation: The solubility is determined from the measured concentration of the saturated solution.

Thermodynamic Solubility Determination Workflow

Stability of this compound

The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Potential areas of instability include the piperazine ring, which can undergo oxidation and thermal degradation, and the furan ring, which can be susceptible to acidic conditions and oxidation.

Potential Degradation Pathways

-

Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products, or other degradation products. Studies on piperazine itself have shown that oxidation can be catalyzed by metal ions.[3] The furan ring can also undergo oxidation.

-

Thermal Degradation: At elevated temperatures, piperazine can degrade via SN2 substitution reactions, leading to ring-opening.[3][4] Similar pathways may be possible for this compound, especially under high-temperature processing or storage conditions.

-

Hydrolytic Degradation: The furan ring can be susceptible to cleavage under strongly acidic conditions, although it is generally stable at neutral and basic pH. The ether-like linkage in the furan ring and the C-N bonds of the piperazine ring are generally stable to hydrolysis under typical physiological conditions.

Studies on synthetic piperazines have shown that storage at room temperature should be avoided due to potential degradation, with frozen storage (-20°C) being optimal for long-term stability.[5][6]

Experimental Protocol for Stability Assessment

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions, such as changes in pH, temperature, and exposure to light.

Materials:

-

This compound solution of known concentration

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Temperature-controlled chambers/ovens

-